molecular formula C10H18N2 B8482905 1-(Diethylamino)cyclopentanecarbonitrile

1-(Diethylamino)cyclopentanecarbonitrile

Cat. No. B8482905
M. Wt: 166.26 g/mol
InChI Key: VSNJHWHYVLYUHS-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (2.06 g, 62%) was prepared from diethylamine hydrochloride (2.14 g, 20 mmol), cyclopentanone (1.68 g, 20 mmol) and potassium cyanide (1.30 g, 20 mmol) in water (10 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 1.11 (6H, t, J=7 Hz), 1.78-1.88 (6H, m), 2.22 (2H, m), 2.71 (4H, q, J=7 Hz).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:4][CH2:5][CH3:6])[CH3:3].[C:7]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8]1.[C-]#N.[K+].[CH3:16][N:17](C)C1(C#N)CCCC1>O>[CH2:2]([N:4]([CH2:5][CH3:6])[C:7]1([C:16]#[N:17])[CH2:11][CH2:10][CH2:9][CH2:8]1)[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
Cl.C(C)NCC
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1(CCCC1)C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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